molecular formula C16H12ClN3O3 B11316115 2-(4-chlorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

2-(4-chlorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B11316115
M. Wt: 329.74 g/mol
InChI Key: RMCJIUCDAGYWBL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a chlorophenoxy group and an oxadiazole ring, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the chlorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 4-chlorophenol in the presence of a base.

    Acetylation: The final step is the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and chlorophenoxy groups.

    Reduction: Reduction reactions could target the oxadiazole ring or the acetamide group.

    Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with oxadiazole rings can interact with enzymes or receptors, modulating their activity. The chlorophenoxy group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to the specific combination of the chlorophenoxy and oxadiazole groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C16H12ClN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-19-15(23-20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)

InChI Key

RMCJIUCDAGYWBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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